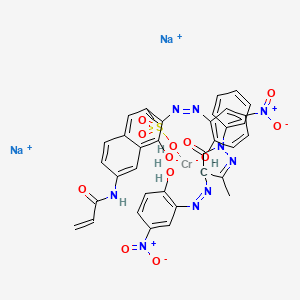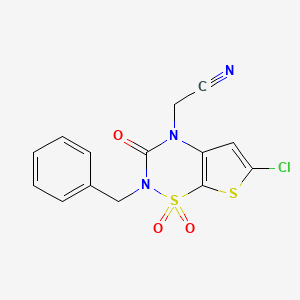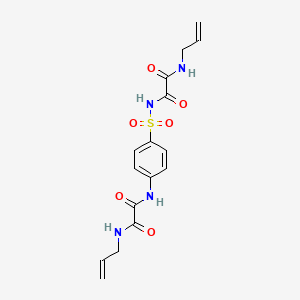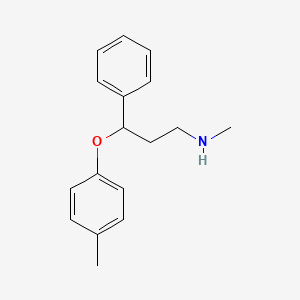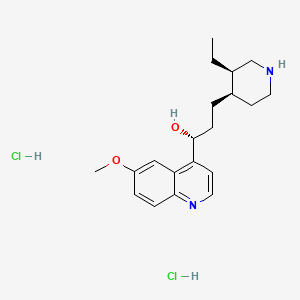
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, an oximino group at the 4th position, and a propionyl group at the 1st position on the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the tetrahydroquinoline ring.
Oximination: Conversion of the 4th position to an oximino group.
Propionylation: Addition of the propionyl group at the 1st position.
Each of these steps requires specific reagents and conditions to achieve the desired transformations. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions, while oximination may involve the use of hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction of the oximino group to an amine.
Substitution: Substitution reactions at the fluorine or oximino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while reduction of the oximino group can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oximino and propionyl groups can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the oximino and propionyl groups, which can affect its chemical properties and applications.
4-Oximino-1-propionyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its binding affinity and reactivity.
1-Propionyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine and oximino groups, resulting in different chemical behavior.
Uniqueness
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of its fluorine, oximino, and propionyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, reactivity, and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81892-46-8 |
|---|---|
Molekularformel |
C12H13FN2O2 |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
1-[(4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13FN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI-Schlüssel |
FEGWEZYQHKCBKL-UVTDQMKNSA-N |
Isomerische SMILES |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
Kanonische SMILES |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




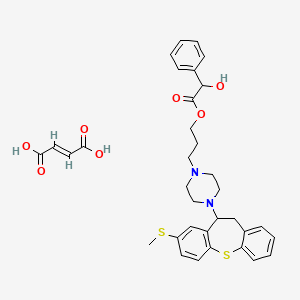
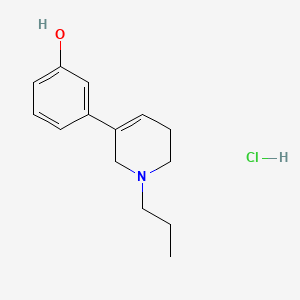


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
